Cefminox

概要

説明

セフミノックスは、広範囲の殺菌作用を持つ第2世代のセファロスポリン系抗生物質として知られています。 特にグラム陰性菌や嫌気性菌に効果的です 。 この化合物は、さまざまな細菌感染症の治療に使用され、日本では承認されています .

製法

合成経路と反応条件

セフミノックスは、7β-ブロモアセトアミド-7α-メトキシ-3-(1-メチル-1H-5-テトラゾリル)スルフルメチル-3-セフェム-4-カルボン酸とD-システイン塩酸塩を含む縮合反応によって合成できます。 反応は、炭酸水素ナトリウムを用いてpHを6.0〜7.0に調整した水中で実施されます 。 反応生成物はその後、非極性マクロポーラス樹脂X5クロマトグラフィーカラムを用いて精製され、エタノール-水溶液または無水アルコールで再結晶化されます .

工業的製造方法

工業的生産では、セフミノックスナトリウムは、特定の構造を持つ化合物を有機溶媒に分散させ、ナトリウムメトキシドを加え、縮合反応を行うことで製造されます。 生成された無水セフミノックスナトリウムは、水存在下でセフミノックスナトリウム七水和物結晶に変換されます .

準備方法

Synthetic Routes and Reaction Conditions

Cefminox can be synthesized through a condensation reaction involving 7 beta-bromoacetamide-7 alpha-methoxy-3-(1-methyl-1H-5-tetrazyl)sulfur methyl-3-cephem-4-carboxylic acid and D-cysteine hydrochloride. The reaction is carried out in water with the pH adjusted to 6.0-7.0 using sodium bicarbonate . The reaction products are then purified using a nonpolar macroporous resin X5 chromatography column and recrystallized with ethanol-aqueous solution or anhydrous alcohol .

Industrial Production Methods

For industrial production, this compound sodium is prepared by dispersing a compound with a specific structure in an organic solvent, adding sodium methoxide, and carrying out a condensation reaction. The resulting anhydrous this compound sodium is then transformed into this compound sodium heptahydrate crystal in the presence of water .

化学反応の分析

反応の種類

セフミノックスは、酸化、還元、置換など、さまざまな化学反応を起こします。 特に環境因子に敏感であり、光や熱の影響を受けると分解、酸化、または重合する可能性があります .

一般的な試薬と条件

セフミノックスの合成および反応で使用される一般的な試薬には、炭酸水素ナトリウム、ナトリウムメトキシド、エタノール-水溶液などがあります 。 反応条件は、安定性を確保し、分解を防ぐために、特定のpHレベルと温度を維持することがよくあります .

生成される主な生成物

セフミノックスの反応から生成される主な生成物には、セフミノックスナトリウムとその七水和物形態が含まれます。 セフミノックスチオエーテルや高分子重合体などの分解生成物も特定の条件下で生成される可能性があります .

科学研究への応用

セフミノックスは、広範囲の科学研究に適用されています。

科学的研究の応用

Clinical Applications

Cefminox has been primarily used to treat a range of infections, especially those caused by anaerobic bacteria. Its effectiveness has been demonstrated in various clinical scenarios:

- Infections Treated : this compound has shown efficacy in treating infections such as pneumonia, urinary tract infections, and actinomycosis.

- Dosage and Administration : In pediatric studies, this compound was administered intravenously at doses ranging from 10 to 40 mg/kg. The mean serum concentrations reached significant levels shortly after administration, indicating effective absorption and distribution .

Table 1: Clinical Efficacy of this compound

| Infection Type | Number of Cases | Treatment Duration | Outcome |

|---|---|---|---|

| Pneumonia | 20 | 6 days | Successful |

| Urinary Tract Infections | 8 | 6 days | Successful |

| Actinomycosis | Multiple | 6-12 months | Varies |

Antimicrobial Activity

This compound exhibits strong antimicrobial activity against various anaerobic bacteria. Studies have shown that it is particularly effective against species such as Bacteroides fragilis and Clostridium difficile. The minimum inhibitory concentration (MIC) values indicate its potency compared to other antibiotics.

Table 2: Antimicrobial Activity of this compound

| Bacterial Species | MIC (μg/ml) |

|---|---|

| Bacteroides fragilis | 2.0 |

| Clostridium difficile | 2.0 |

| Fusobacterium spp. | 1.0 |

| Peptostreptococcus spp. | 2.0 |

This compound's stability against β-lactamase makes it a preferred choice for treating infections where resistance is a concern .

Mechanism Insights:

- Inhibition of PASMC Proliferation : this compound upregulates phosphatase and tensin homolog (PTEN) and enhances cyclic adenosine monophosphate (cAMP) production, which are crucial for regulating cell growth .

- Potential in NAFLD : Its role in fatty acid metabolism suggests potential applications in treating non-alcoholic fatty liver disease (NAFLD) by improving fatty acid oxidation .

Case Studies

Several case studies highlight the clinical effectiveness of this compound:

- Pediatric Infections : A study involving nine children demonstrated successful treatment outcomes across various infections, with no significant adverse effects noted during the administration of this compound .

- Actinomycosis Management : In cases of actinomycosis, prolonged treatment with this compound has been shown to be effective, particularly when combined with surgical interventions .

作用機序

セフミノックスは、細菌細胞壁合成を阻害することでその効果を発揮します。 細菌細胞壁内に位置する特定のペニシリン結合タンパク質(PBP)に結合し、細菌細胞壁合成の第3段階、つまり最終段階を阻害します 。これにより、細菌細胞の溶解と死滅が引き起こされます。 さらに、セフミノックスはプロスタサイクリン受容体とペルオキシソーム増殖因子活性化受容体γのデュアルアゴニストとして同定されており、肺動脈性高血圧症に対する治療効果に貢献しています .

類似化合物との比較

セフミノックスは、セファロスポリン系抗生物質の中で、広範囲の活性とグラム陰性菌や嫌気性菌に対する効果が特徴です 。 類似化合物には、セフロキシメやセフォキシチンなどの他の第2世代セファロスポリンが含まれます 。 これらの化合物と比較して、セフミノックスは7α位置にメトキシ基を持つ独特の化学構造を持っており、これがその安定性とβ-ラクタマーゼ酵素に対する耐性を高めています .

類似化合物のリスト

- セフロキシメ

- セフォキシチン

- セフォテタン

- セフメタゾール

生物活性

Cefminox is a β-lactamase-stable cephamycin antibiotic known for its broad-spectrum antibacterial activity, particularly against anaerobic bacteria. This article synthesizes various studies to provide a comprehensive overview of the biological activity of this compound, including its efficacy, mechanisms of action, and clinical implications.

Overview of this compound

This compound (CMNX, MT-141) is a cephalosporin antibiotic that has been extensively studied for its antibacterial properties. It is primarily effective against both Gram-positive and Gram-negative bacteria, making it suitable for treating a variety of infections. Its stability against β-lactamases enhances its effectiveness in clinical settings where resistance is a concern.

In Vitro Activity Against Anaerobic Bacteria

A pivotal study assessed the in vitro activity of this compound against 357 clinically isolated anaerobes using the agar dilution minimum inhibitory concentration (MIC) method. The results demonstrated that this compound had superior activity compared to other β-lactams:

| Antibiotic | MIC 50 (μg/ml) | MIC 90 (μg/ml) |

|---|---|---|

| This compound | 1.0 | 16.0 |

| Cefoxitin | 2.0 | 64.0 |

| Cefotetan | 2.0 | 128.0 |

| Moxalactam | 2.0 | 64.0 |

| Ceftizoxime | 4.0 | >128.0 |

| Cefotiam | 16.0 | >128.0 |

| Clindamycin | 0.5 | 8.0 |

| Metronidazole | 1.0 | 4.0 |

This compound was particularly effective against Bacteroides fragilis and Bacteroides thetaiotaomicron, with MIC values of 2.0 μg/ml and 4.0 μg/ml respectively, highlighting its potential in treating infections caused by these anaerobes .

Clinical Efficacy

In clinical settings, this compound has been used effectively in various infections, including respiratory tract infections and urinary tract infections (UTIs). A study involving pediatric patients demonstrated high clinical efficacy rates:

- Efficacy in Pediatric Patients : In a cohort of children treated with this compound, responses rated as good or higher were observed in approximately 91.9% of cases across various infections .

- Specific Cases : The drug was administered intravenously at doses ranging from 10 to 40 mg/kg , with serum concentrations peaking shortly after administration .

Recent research has identified that this compound acts as a dual agonist targeting both the prostacyclin receptor (IP) and peroxisome proliferator-activated receptor gamma (PPARγ). This dual action has been shown to inhibit the Akt/mTOR signaling pathway, which is crucial for cellular proliferation:

- Inhibition Mechanism : this compound enhances cyclic adenosine monophosphate (cAMP) production, leading to reduced proliferation of pulmonary artery smooth muscle cells (PASMCs). This mechanism suggests potential therapeutic applications in conditions like pulmonary arterial hypertension (PAH) .

Adverse Effects and Safety Profile

This compound is generally well-tolerated; however, some cases have reported adverse effects such as coagulopathy, particularly in patients with underlying liver disease. A retrospective study highlighted that severe coagulopathy occurred in a patient with liver cirrhosis during this compound treatment but resolved quickly after discontinuation of the drug . This emphasizes the need for careful monitoring in susceptible populations.

特性

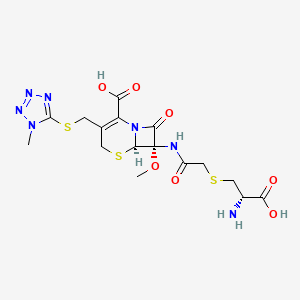

IUPAC Name |

(6R,7S)-7-[[2-[(2S)-2-amino-2-carboxyethyl]sulfanylacetyl]amino]-7-methoxy-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N7O7S3/c1-22-15(19-20-21-22)33-4-7-3-32-14-16(30-2,13(29)23(14)10(7)12(27)28)18-9(24)6-31-5-8(17)11(25)26/h8,14H,3-6,17H2,1-2H3,(H,18,24)(H,25,26)(H,27,28)/t8-,14-,16+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSDXOWVAHXDYCU-VXSYNFHWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NN=N1)SCC2=C(N3C(C(C3=O)(NC(=O)CSCC(C(=O)O)N)OC)SC2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C(=NN=N1)SCC2=C(N3[C@@H]([C@@](C3=O)(NC(=O)CSC[C@H](C(=O)O)N)OC)SC2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N7O7S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301016174 | |

| Record name | Cefminox | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301016174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

519.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84305-41-9 | |

| Record name | Cefminox | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=84305-41-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cefminox [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084305419 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cefminox | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09062 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Cefminox | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301016174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CEFMINOX | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PW08Y13465 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of Cefminox?

A1: this compound is a beta-lactam antibiotic belonging to the cephamycin class. It exerts its bactericidal effect by inhibiting bacterial cell wall synthesis. [] Specifically, it binds to penicillin-binding proteins (PBPs), which are crucial enzymes involved in the final stages of peptidoglycan synthesis. [] This binding disrupts the cross-linking of peptidoglycan chains, leading to a weakened cell wall and ultimately bacterial cell death. []

Q2: How does the D-amino acid side-chain of this compound contribute to its activity?

A3: Studies have shown that the D-amino acid side-chain of this compound contributes to its enhanced bacteriolytic activity, especially when combined with other antibiotics like piperacillin. [] This synergistic effect is believed to be partially attributed to the D-amino acid moiety, although the exact mechanism remains unclear. []

Q3: What is the molecular formula and weight of this compound?

A4: The molecular formula of this compound sodium salt (the clinically used form) is C16H16N5NaO7S3. Its molecular weight is 513.5 g/mol. []

Q4: Are there different crystal forms of this compound sodium, and do they have different properties?

A5: Yes, research has identified several crystal forms of this compound sodium, including a heptahydrate, a hexahydrate, and other novel crystal forms. [, ] These different crystal forms exhibit variations in properties such as stability, content of high-molecular-weight polymers, and suitability for pharmaceutical formulation. [, ] For example, a novel this compound sodium compound crystal was found to have a lower content of high-molecular-weight polymers and enhanced stability compared to the previously reported heptahydrate form. []

Q5: How stable is this compound sodium in solution, and how does temperature affect its stability?

A6: this compound sodium solution exhibits poor thermal stability. [] Studies using isothermal accelerated tests and multiple linear models revealed that the degradation of this compound sodium in solution follows first-order kinetics. [] This degradation rate increases with higher temperatures, highlighting the importance of proper storage conditions. []

Q6: Can this compound sodium be mixed with other intravenous infusion fluids, and what is the compatibility?

A7: this compound sodium has been tested for compatibility with various intravenous infusion fluids, including fructose injections and 0.9% sodium chloride injection. [, ] While compatible with these solutions for a limited time, its stability can vary significantly depending on the manufacturer of the infusion fluid and the storage temperature. [, ] It is crucial to consult compatibility charts and follow recommended administration guidelines to ensure efficacy and safety.

Q7: How does the in vivo efficacy of this compound compare to its in vitro activity?

A9: Studies have shown that this compound displays a higher in vivo efficacy (ED50) than predicted from its in vitro activity (MIC). [, ] This phenomenon suggests favorable pharmacokinetic properties and distribution within the body, leading to enhanced efficacy in clinical settings. []

Q8: Has the clinical efficacy of this compound been investigated in specific infections?

A10: Yes, clinical research has investigated the use of this compound in treating various infections. Studies have shown its efficacy in treating lower respiratory tract infections, [, ] urinary tract infections, [] bacterial liver abscesses, [] acute purulent sinusitis, [] and hospital-acquired pneumonia. [] These studies highlight the clinical utility of this compound in managing a range of bacterial infections.

Q9: What are the known mechanisms of resistance to this compound?

A9: Like other beta-lactam antibiotics, bacterial resistance to this compound can arise through mechanisms such as:

- Production of beta-lactamases: These enzymes can hydrolyze the beta-lactam ring of this compound, rendering it ineffective. [, ] The presence of ESBLs and AmpC beta-lactamases significantly reduces this compound susceptibility. [, , ]

- Alterations in penicillin-binding proteins: Mutations in PBPs can reduce their binding affinity to this compound, making the bacteria less susceptible to its action. []

Q10: Is there cross-resistance between this compound and other antibiotics?

A12: Cross-resistance between this compound and other beta-lactam antibiotics, particularly those belonging to the cephamycin class, is possible. [, ] This cross-resistance often stems from shared resistance mechanisms, such as the production of broad-spectrum beta-lactamases. [] Therefore, it is essential to consider the local resistance patterns and perform susceptibility testing to guide appropriate antibiotic selection.

Q11: What analytical techniques are employed for the detection and quantification of this compound?

A11: Several analytical methods are utilized to characterize and quantify this compound, including:

- High-Performance Liquid Chromatography (HPLC): This technique allows for the separation and quantification of this compound in various matrices, such as serum, pharmaceutical formulations, and biological samples. [, ]

- UV Spectrophotometry: this compound absorbs UV light, and this property can be exploited for its quantification. [, , ]

- High-Performance Capillary Electrophoresis (HPCE): This method offers high resolution and rapid separation, making it suitable for simultaneous determination of this compound with other drugs in biological samples like serum. []

Q12: How are impurities in this compound sodium identified and characterized?

A14: Identification and characterization of impurities in this compound sodium are crucial for quality control. Techniques like liquid chromatography coupled with high-resolution ion trap/time-of-flight mass spectrometry (LC-IT-TOF-MS) are employed for this purpose. [] This technique allows for the separation and identification of various unknown impurities and isomers based on their mass-to-charge ratios and fragmentation patterns. [, ]

Q13: How is this compound metabolized and excreted from the body?

A15: this compound is primarily excreted unchanged in the urine, indicating minimal metabolism within the body. [] Its excretion rate is rapid, with over 90% of the administered dose recovered in the urine within 12 hours. []

Q14: How does the pharmacokinetic profile of this compound contribute to its efficacy?

A16: The favorable pharmacokinetic properties of this compound, such as good tissue penetration and a relatively long half-life, contribute to its in vivo efficacy. [] This allows for sustained drug concentrations at the site of infection, enhancing its bactericidal activity. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。